4-(乙基硫基)-6-甲基-1,3,5-三嗪-2-胺

描述

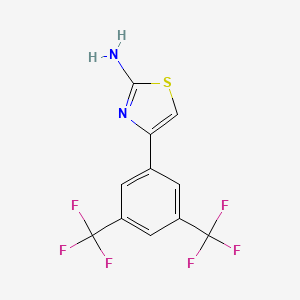

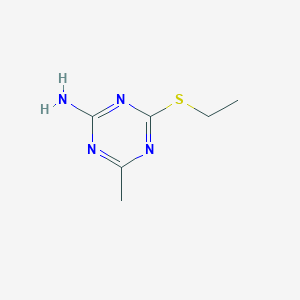

The compound "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it contains both ethylsulfanyl and methyl groups attached to a triazine ring, which is a six-membered aromatic ring with three nitrogen atoms at non-adjacent positions. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these functional groups and the triazine core.

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in several studies. For instance, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, leading to the formation of products with the methylsulfanyl group intact . Additionally, a practical one-pot synthesis method has been developed for 4,6-disubstituted and 4-(hetero)aryl-6-methyl-1,3,5-triazin-2-amines, which involves cotrimerization of aromatic nitriles with guanidine or reaction with N-acetylguanidine . These methods could potentially be adapted for the synthesis of "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine".

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite complex. For example, X-ray crystallography data revealed that a related compound crystallizes in a non-centrosymmetric space group with triclinic system, and the crystal structure is formed by numerous intermolecular N···H contacts . Another study on pyrazolo[1,5-a][1,3,5]triazines showed evidence for aromatic delocalization in the pyrazole rings and different conformations adopted by the ethylsulfanyl substituents . These findings suggest that "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" may also exhibit interesting structural features.

Chemical Reactions Analysis

The chemical reactivity of triazine derivatives can involve various transformations. For instance, amine exchange reactions have been observed with 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide and amino acids, leading to the formation of new triazine-containing compounds . This indicates that "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine" could also participate in similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely. For example, the presence of a methylsulfanyl group has been shown to affect the properties of the compound, as seen in the 1H NMR spectra . Additionally, the presence of ethylsulfanyl and methyl groups could influence the solubility, melting point, and stability of "4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine". The intermolecular interactions, such as hydrogen bonding and pi-stacking, observed in related compounds could also play a role in the compound's physical properties and crystal packing .

科学研究应用

分子结构和构象

- 分子尺寸和芳香离域化:相关的2-乙基硫基-1,3,5-三嗪的分子结构显示出吡唑环中芳香离域化的证据。不同的构象由各种化合物中的乙基硫基取代物所采用,影响分子间相互作用和稳定性(Insuasty et al., 2008)。

化学反应和相互作用

- 胺交换反应:3-叔丁基-6-(甲基硫基)-1,2,3,4-四氢-1,3,5-三嗪碘化氢盐,与4-(乙基硫基)-6-甲基-1,3,5-三嗪-2-胺在结构上相关,参与与氨基酸的胺交换反应,导致各种交换产物。这些反应突出了化学反应性和对三嗪化合物进行修饰的潜力(Sun Min’yan’等,2010)。

晶体结构分析

- 氢键和分子连接:在某些三嗪衍生物中,杂环组分中存在显著的键固定。方向特异性分子间相互作用的存在或缺失,如氢键,可以影响分子片和环的形成,影响晶体结构和稳定性(Insuasty et al., 2006)。

合成应用

核苷酸类似物的合成:三嗪碳链核苷类似物的合成,类似于5-氮杂胞苷和伪异胞苷,展示了三嗪衍生物在创造生物活性化合物方面的潜力。具体的合成途径涉及各种化学反应,突出了三嗪化合物在有机合成中的多功能性(Riley等,1986)。

实用合成技术:已开发出用于1,3,5-三嗪-2-胺的高级合成方法,包括一锅法合成技术。这些方法展示了三嗪衍生物的实用和高效合成,可应用于各种化学和制药领域(Calheiros et al., 2022)。

生物评价

抗菌和抗结核潜力:对三嗪连接的杂环化合物的研究,如(4-苄亚甲氨基-6-甲基-[1,3,5]-三嗪-2-基)-(5-甲基-2-取代苯基/ H -吡唑-3-基)-胺,揭示了它们的潜在抗菌和抗结核活性。这表明了利用三嗪衍生物开发新的抗菌剂的可能性(Deohate & Mulani, 2020)。

抗分枝杆菌剂:对新型1,3,5-三嗪-席夫碱共轭物作为抗分枝杆菌剂针对结核分枝杆菌的合成和评价表明具有显著的生物活性。这些发现突出了三嗪衍生物在治疗细菌感染中的治疗潜力(Avupati et al., 2013)。

环境应用

- 细菌利用硫源:某些细菌可以利用与4-(乙硫基)-6-甲基-1,3,5-三嗪-2-胺结构相关的s-三嗪除草剂作为硫的唯一生长来源。这表明三嗪及其在生物修复过程中的潜在作用具有环境相关性(Cook & Hütter, 1982)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQMCVIFTDRXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369415 | |

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine | |

CAS RN |

57639-45-9 | |

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)